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Compound of Interest

Compound Name:
N-methyl-5-phenyl-3-

isoxazolecarboxamide

Cat. No.: B171521 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comprehensive NMR

characterization of N-methyl-5-phenyl-3-isoxazolecarboxamide, a key structural motif in

medicinal chemistry. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC) NMR experiments. Predicted spectral data, based on analogous

structures, are presented in tabular format to guide spectral interpretation. Additionally,

graphical representations of the experimental workflow and key structural correlations are

provided to facilitate understanding.

Introduction
N-methyl-5-phenyl-3-isoxazolecarboxamide belongs to the isoxazole class of heterocyclic

compounds, which are of significant interest in drug discovery due to their diverse biological

activities.[1][2][3] Accurate structural elucidation and characterization are paramount for

understanding structure-activity relationships and ensuring the quality of synthesized

compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique

for the unambiguous determination of the chemical structure of organic molecules in solution.

[4] This application note outlines the standard procedures for acquiring and interpreting the

NMR data for N-methyl-5-phenyl-3-isoxazolecarboxamide.
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While experimental data for the exact title compound is not readily available in the searched

literature, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally

related compounds, such as 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and other

substituted isoxazoles.[1][5][6][7] These tables serve as a guide for the expected chemical

shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for N-methyl-5-phenyl-3-isoxazolecarboxamide

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Phenyl H (ortho) 7.80 - 7.90 m - 2H

Phenyl H (meta,

para)
7.40 - 7.55 m - 3H

Isoxazole H4 6.80 s - 1H

NH 6.50 - 7.00 br s - 1H

N-CH₃ 3.05 d ~5.0 3H

Table 2: Predicted ¹³C NMR Data for N-methyl-5-phenyl-3-isoxazolecarboxamide

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
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Carbon Predicted Chemical Shift (δ, ppm)

C=O 160.0

Isoxazole C5 171.0

Isoxazole C3 162.0

Phenyl C (ipso) 127.0

Phenyl C (para) 131.0

Phenyl C (ortho) 126.0

Phenyl C (meta) 129.0

Isoxazole C4 98.0

N-CH₃ 27.0

Experimental Protocols
The following protocols describe the standard procedures for the NMR analysis of N-methyl-5-
phenyl-3-isoxazolecarboxamide.

3.1. Sample Preparation

Weigh approximately 5-10 mg of N-methyl-5-phenyl-3-isoxazolecarboxamide.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other

deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on sample

solubility.[8][9][10][11]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0.00 ppm for both ¹H and ¹³C NMR).

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition
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All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz

or higher for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

Pulse Program: Standard single pulse (zg30)

Spectral Width: -2 to 12 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Spectral Width: 0 to 220 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more, depending on sample concentration.

2D COSY (Correlation Spectroscopy):[12][13]

Pulse Program: Standard COSY (cosygpqf)

Spectral Width (F1 and F2): -2 to 12 ppm

Number of Increments: 256

Number of Scans per Increment: 8

2D HSQC (Heteronuclear Single Quantum Coherence):[12][13]
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Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

Spectral Width (F2, ¹H): -2 to 12 ppm

Spectral Width (F1, ¹³C): 0 to 180 ppm

Number of Increments: 256

Number of Scans per Increment: 16

2D HMBC (Heteronuclear Multiple Bond Correlation):[12][13][14]

Pulse Program: Standard HMBC (hmbcgplpndqf)

Spectral Width (F2, ¹H): -2 to 12 ppm

Spectral Width (F1, ¹³C): 0 to 220 ppm

Number of Increments: 256

Number of Scans per Increment: 32

Long-range coupling delay optimized for J = 8 Hz.

Visualization of Workflows and Correlations
4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of N-
methyl-5-phenyl-3-isoxazolecarboxamide.
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4.2. Predicted 2D NMR Correlations

The following diagram illustrates the key predicted long-range (HMBC) and short-range (HSQC

and COSY) correlations that would be expected for N-methyl-5-phenyl-3-
isoxazolecarboxamide, which are crucial for confirming the connectivity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: NMR Characterization of N-methyl-5-
phenyl-3-isoxazolecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171521#nmr-characterization-of-n-methyl-5-phenyl-
3-isoxazolecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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